molecular formula C7H9BrN2OS B13328741 3-Amino-3-(4-bromothiophen-3-yl)propanamide

3-Amino-3-(4-bromothiophen-3-yl)propanamide

Cat. No.: B13328741
M. Wt: 249.13 g/mol
InChI Key: SNGWIPALYCLVKI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

3-amino-3-(4-bromothiophen-3-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11)

InChI Key

SNGWIPALYCLVKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromothiophen-3-yl)propanamide typically involves the bromination of thiophene followed by the introduction of an amino group and a propanamide moiety. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromothiophen-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-bromothiophen-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s amino and bromine groups allow it to form hydrogen bonds and halogen bonds with biological macromolecules, influencing their structure and function. The thiophene ring provides additional stability and reactivity, enabling the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-3-(4-bromothiophen-3-yl)propanamide
  • CAS No.: 1882248-92-1
  • Molecular Formula : C₇H₉BrN₂OS
  • Molecular Weight : 249.13 g/mol
  • Structure: Features a central propanamide backbone substituted with an amino group and a 4-bromothiophen-3-yl moiety.

Physicochemical Properties :

  • Purity : ≥95% (commercial grade) .
  • Storage: No specific storage guidelines provided in available sources; typical handling for brominated heterocycles (e.g., inert atmosphere, moisture-free conditions) is recommended .

The following table and analysis compare this compound with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Key Features Biological/Functional Notes References
This compound 1882248-92-1 C₇H₉BrN₂OS Bromine at thiophene 4-position; propanamide backbone Potential precursor for drug discovery
(3S)-3-Amino-3-(4-chlorophenyl)propanamide 1308301-15-6 C₉H₁₁ClN₂O Chlorine substituent on phenyl ring; stereospecific (S-configuration) Noted for chiral drug intermediate potential
2-Amino-3-(4-hydroxyphenyl)propanamide 4985-46-0 C₉H₁₁N₂O₂ Hydroxyphenyl group; mimics tyrosine structure Role in enzyme catalytic activity studies
3-Amino-3-(5-bromothiophen-2-yl)propanamide N/A C₇H₉BrN₂OS Bromine at thiophene 5-position; regioisomer of the target compound Similar reactivity but divergent electronic effects
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide N/A C₁₆H₁₄FN₃O₂S Thiazole and furan heterocycles; fluorophenyl group Exhibits KPNB1 inhibition and anticancer activity
Key Analysis:

Substituent Position and Reactivity: The 4-bromothiophene in the target compound distinguishes it from 5-bromothiophene regioisomers (e.g., 3-Amino-3-(5-bromothiophen-2-yl)propanamide). The 4-position bromine may influence electronic properties (e.g., resonance effects) and Suzuki coupling efficiency compared to the 5-position .

Biological Activity: The hydroxyphenyl analog (2-Amino-3-(4-hydroxyphenyl)propanamide) mimics tyrosine, a critical residue in enzyme active sites, suggesting utility in enzyme inhibition studies. In contrast, the bromothiophene moiety in the target compound may favor halogen bonding with biomolecules . N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide demonstrates potent anticancer activity via KPNB1 inhibition. While the target compound lacks a thiazole ring, its bromothiophene group could similarly modulate protein-protein interactions .

Synthetic Utility: The propanamide backbone in the target compound is shared with DTPA-based MRI contrast agents (e.g., DTPA-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propanamide), though the latter includes chelating groups for metal coordination . Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5) highlights the versatility of propanamide derivatives in multistep syntheses, often via carbodiimide-mediated couplings .

Biological Activity

3-Amino-3-(4-bromothiophen-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a bromine atom, which influences its reactivity and interactions with biological molecules. The synthesis typically involves:

  • Bromination of Thiophene : Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Amination : Nucleophilic substitution with ammonia or an amine to introduce the amino group.
  • Propanamide Formation : Reaction with acrylonitrile or similar compounds under acidic or basic conditions to form the propanamide group.

The structural formula can be represented as follows:

C9H10BrN2S\text{C}_9\text{H}_{10}\text{Br}\text{N}_2\text{S}

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino and bromine groups facilitate:

  • Hydrogen Bond Formation : Enhancing interactions with proteins and enzymes.
  • Halogen Interactions : Modulating protein activity.
  • Redox Reactions : Participating in electron transfer processes critical to various biochemical pathways .

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.
  • Antimicrobial Properties : Compounds containing thiophene rings are often explored for their antimicrobial effects, making this compound a candidate for further investigation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Below is a summary of findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of cell proliferation
A54925Disruption of mitochondrial function

Structure-Activity Relationship (SAR)

The positioning of the bromine atom on the thiophene ring significantly impacts the compound's reactivity and biological activity. Comparative studies have shown that variations in halogen substitution lead to differences in potency against various biological targets.

CompoundActivity Level
3-Amino-3-(5-chlorothiophen-3-yl)propanamideModerate
3-Amino-3-(5-methylthiophen-3-yl)propanamideLow
3-Amino-3-(5-bromothiophen-2-yl)propanamideHigh

Case Studies

  • Anticancer Studies : A study evaluated the effects of this compound on breast cancer cells (MCF-7), showing significant cytotoxicity at concentrations around 15 µM, primarily through apoptosis induction .
  • Antimicrobial Evaluation : Another investigation highlighted its potential antimicrobial properties, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.